H-Leu-OMe.HCl

Description

The exact mass of the compound Methyl L-leucinate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

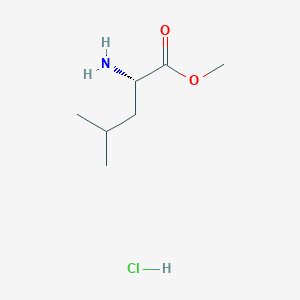

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCBMODXGJOKD-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226161 | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-19-3 | |

| Record name | Leucine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe.HCl)

L-Leucine methyl ester hydrochloride (this compound) is a crucial derivative of the essential amino acid L-leucine. It serves as a fundamental building block in peptide synthesis and is a key intermediate in the development of various pharmaceutical compounds[1][2][3]. The protection of the carboxylic acid as a methyl ester allows for selective reactions at the amino group, making it an indispensable tool in medicinal chemistry and organic synthesis[4][5]. This guide provides a comprehensive overview of its synthesis and the analytical methods used for its characterization.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of L-leucine. Several methods are commonly employed, with the choice often depending on scale, available reagents, and desired purity.

Fischer-Speier Esterification with an Acid Catalyst

The most traditional method is the Fischer-Speier esterification, which involves reacting L-leucine with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄)[2][6]. The reaction drives the equilibrium towards the ester product.

Thionyl Chloride Method

A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol[4][5]. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is often favored for its high yields and the convenient generation of the necessary acid catalyst[7][8].

Trimethylchlorosilane (TMSCl) Method

A more modern and operationally simpler approach utilizes trimethylchlorosilane (TMSCl) in methanol[4][9]. This method offers mild reaction conditions, good to excellent yields, and avoids the use of highly corrosive reagents like thionyl chloride or bubbling HCl gas, making it a convenient alternative[4][5][8].

Summary of Synthesis Methods

| Method | Reagents | Key Advantages | Typical Yield | Reference |

| Fischer-Speier Esterification | L-Leucine, Methanol, HCl (gas) or H₂SO₄ | Well-established, cost-effective | Good to Excellent | [2][6] |

| Thionyl Chloride | L-Leucine, Methanol, Thionyl Chloride (SOCl₂) | High yields, in situ catalyst generation | Excellent | [7][10] |

| Trimethylchlorosilane (TMSCl) | L-Leucine, Methanol, Trimethylchlorosilane (TMSCl) | Mild conditions, operational simplicity, high yields | 95-98% | [9] |

Experimental Protocols

Synthesis via Trimethylchlorosilane (TMSCl) Method

This protocol is adapted from a reported facile synthesis method[9].

Materials:

-

L-leucine (1 equivalent)

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl) (2 equivalents)

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Place L-leucine (e.g., 3.0 g, 22.87 mmol) into a clean, dry round bottom flask.

-

Add anhydrous methanol (e.g., 60 mL) to dissolve the L-leucine.

-

Slowly add trimethylchlorosilane (e.g., 6.0 mL, 47.27 mmol) to the solution in a dropwise manner while stirring. An exothermic reaction may be observed.

-

Stir the resulting solution at room temperature for approximately 8-12 hours[9].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator.

-

The resulting white solid is the desired product, L-Leucine methyl ester hydrochloride[9]. The product can be further purified by trituration with diethyl ether if necessary[10].

Characterization Protocols

a) Melting Point Determination:

-

Place a small amount of the dried, crystalline product into a capillary tube.

-

Use a standard melting point apparatus to determine the temperature range over which the solid melts. The literature value is typically in the range of 145-155 °C[1][11][12].

b) Optical Rotation Measurement:

-

Prepare a solution of known concentration (e.g., c = 2 in H₂O)[11][12].

-

Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

The specific rotation [α] is a key indicator of enantiomeric purity[13][14][15].

c) NMR Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum will show characteristic peaks for the methyl ester protons, the alpha-hydrogen, and the protons of the isobutyl side chain[10][16].

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. This will show distinct signals for the carbonyl carbon, the alpha-carbon, the methoxy carbon, and the carbons of the isobutyl group[10][17].

d) FT-IR Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).

-

Acquire the infrared spectrum. Key characteristic peaks include the C=O stretch of the ester (around 1735-1750 cm⁻¹), N-H stretches of the ammonium salt, and C-H stretches[10].

e) Mass Spectrometry (MS):

-

Use a suitable ionization technique (e.g., Electrospray Ionization, ESI).

-

The mass spectrum will show the molecular ion peak corresponding to the free base form of the molecule ([M+H]⁺)[10][18].

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][10][11] |

| Molecular Weight | 181.66 g/mol | [11][12][19] |

| Appearance | White to off-white crystalline powder | [1][3][12] |

| Melting Point | 150-153 °C (decomposes) | [3][11] |

| Specific Optical Rotation | [α]²⁰/D = +12° to +14° (c=2, H₂O) | [3][11] |

| Purity (HPLC) | ≥98% | [1] |

Spectroscopic Data

| Technique | Observed Data / Characteristic Peaks | Reference |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (br s, 3H, NH₃⁺), ~4.0 (t, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~1.7 (m, 2H, β-CH₂), ~1.5 (m, 1H, γ-CH), ~0.9 (d, 6H, δ-CH₃) | [10] |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), ~52 (α-C), ~52 (OCH₃), ~40 (β-C), ~24 (γ-C), ~22 (δ-C) | [10][17] |

| FT-IR (cm⁻¹) | ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1517 (N-H bend) | [10] |

| Mass Spec. (ESI-MS) | m/z: 146.1 ([M+H]⁺) | [10] |

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 13. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

The Core Mechanism of H-Leu-OMe.HCl: A Lysosomotropic Journey to Cell Death

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a lysosomotropic agent with selective cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic pathways related to lysosomal function and targeted cell death. We will delve into the molecular intricacies of its activation, the subsequent signaling cascades, and provide detailed experimental protocols for its study.

Executive Summary

This compound is a cell-permeable amino acid ester that exhibits potent cytotoxicity, primarily against cells of the hematopoietic lineage, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes. Its mechanism is not direct but relies on its conversion within the acidic environment of lysosomes into a more complex and membranolytic molecule. The key to its action and selectivity is the lysosomal enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. In cells with high DPPI activity, H-Leu-OMe's dipeptide condensation product, L-leucyl-L-leucine methyl ester (LeuLeuOMe), is rapidly polymerized into larger (Leu-Leu)n-OMe molecules. These polymers accumulate and disrupt the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol. This lysosomal membrane permeabilization (LMP) is a critical event that initiates a downstream cascade, culminating in either apoptotic or necrotic cell death, depending on the cell type and the extent of lysosomal damage.

The Molecular Mechanism of Action

The action of this compound can be dissected into a series of sequential events, beginning with its entry into the cell and culminating in the execution of cell death programs.

Cellular Uptake and Lysosomal Accumulation

Being a weak base, this compound readily crosses the plasma membrane. Once inside the cell, it is protonated and trapped within acidic organelles, primarily the lysosomes. This process, known as lysosomotropism, leads to its accumulation within these vesicles.

Enzymatic Activation by Dipeptidyl Peptidase I (DPPI)

The pivotal step in the activation of this compound's cytotoxic potential is its conversion into L-leucyl-L-leucine methyl ester (LeuLeuOMe). Inside the lysosome, the high concentration of LeuLeuOMe serves as a substrate for the enzyme Dipeptidyl Peptidase I (DPPI/Cathepsin C).[1][2][3] DPPI catalyzes the polymerization of LeuLeuOMe into larger, insoluble and membranolytic (Leu-Leu)n-OMe peptides where 'n' is typically greater than or equal to three.[1] The selective toxicity of LeuLeuOMe towards certain immune cells is attributed to the high expression levels of DPPI in these cells.[1]

Lysosomal Membrane Permeabilization (LMP)

The accumulation of these membranolytic polymers leads to the destabilization and eventual rupture of the lysosomal membrane.[2] This event, termed Lysosomal Membrane Permeabilization (LMP), is the point of no return in the action of this compound.

Induction of Cell Death

The release of the lysosomal contents into the cytosol triggers cell death. The mode of cell death is cell-type and concentration-dependent.

-

Apoptosis: In many cell types, including the HL-60 human promyelocytic leukemia cell line, the release of lysosomal proteases, such as cathepsins, into the cytosol initiates the apoptotic cascade.[4] These cathepsins can activate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of effector caspases like caspase-3. The activation of caspase-3 is a key event that orchestrates the execution phase of apoptosis, including DNA fragmentation.

-

Necrosis: At higher concentrations or in cell types that are less prone to apoptosis, the massive and rapid disruption of lysosomes leads to widespread cellular damage and necrotic cell death.

The following diagram illustrates the core mechanism of action of this compound.

Quantitative Data on Cytotoxicity

The cytotoxic effects of L-leucyl-L-leucine methyl ester (LeuLeuOMe) have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available data, though it should be noted that direct comparative studies across a wide range of cell lines in a single report are limited.

| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |

| Various Cancer Cell Lines | ||||

| A549 | Human Lung Carcinoma | 18.3 ± 0.8 | Not Specified | [5] |

| HeLa | Human Cervical Cancer | 20.1 ± 2.1 | Not Specified | [5] |

| Hematopoietic Cell Lines | ||||

| HL-60 | Human Promyelocytic Leukemia | 5-15 (for similar Ru complexes) | 24 h | [6] |

| K562 | Human Chronic Myeloid Leukemia | >10% (for related solvents) | 24, 48, 72 h | [7] |

| Jurkat | Human T-cell Leukemia | >10% (for related solvents) | 24, 48, 72 h | [7] |

| Immune Cells | ||||

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocytes | >1000 | Brief preincubation | [8] |

Note: The IC50 values for HL-60, K562, and Jurkat cells are inferred from studies on related compounds or solvents and may not directly reflect the potency of LeuLeuOMe. The value for PBMCs indicates the concentration at which irreversible loss of NK function was observed.

Detailed Experimental Protocols

To facilitate further research into the mechanism of this compound, this section provides detailed protocols for key experiments.

Assessment of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Staining

This protocol is used to visualize the integrity of the lysosomal membrane. Acridine orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates LMP.

Experimental Workflow:

Immunofluorescence for Cytosolic Cathepsin D Release

This method visualizes the translocation of cathepsin D from the lysosomes to the cytosol, a direct consequence of LMP.

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound or LeuLeuOMe for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% donkey serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Cathepsin D (e.g., rabbit anti-Cathepsin D) diluted in 2% donkey serum in PBS overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568 donkey anti-rabbit IgG) diluted in 2% donkey serum in PBS for 1 hour at room temperature in the dark.[9]

-

Counterstaining and Mounting: Wash three times with PBS. Optionally, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, cathepsin D will show a punctate, granular staining pattern characteristic of lysosomes. Upon treatment and LMP, the staining will become diffuse throughout the cytoplasm.[10][11]

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound or LeuLeuOMe to induce apoptosis. Harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well. Add 2x Reaction Buffer containing 10mM DTT.

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate, DEVD-pNA (p-nitroanilide).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The cleavage of the DEVD-pNA substrate by active caspase-3 releases pNA, which produces a yellow color. The absorbance is directly proportional to the caspase-3 activity.

Conclusion

The mechanism of action of this compound is a well-defined process centered on its lysosomotropic properties and subsequent enzymatic activation. Its selective cytotoxicity towards immune cells with high DPPI expression makes it a valuable tool for immunological research and a potential starting point for the development of targeted immunosuppressive therapies. The experimental protocols provided herein offer a robust framework for investigating the intricate details of lysosome-dependent cell death pathways. Further research into the precise molecular players downstream of cathepsin release and the factors that dictate the switch between apoptosis and necrosis will undoubtedly provide deeper insights into the therapeutic potential of modulating lysosomal function.

References

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Dual Detection of Nucleolytic and Proteolytic Markers of Lysosomal Cell Death: DNase II-Type Breaks and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

H-Leu-OMe.HCl: A Deep Dive into its Dichotomous Role in Inducing Apoptosis and Necrosis

For Researchers, Scientists, and Drug Development Professionals

L-Leucyl-L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a lysosomotropic agent, has garnered significant interest within the scientific community for its potent ability to induce cell death. Its unique mechanism of action, which hinges on the disruption of lysosomal integrity, positions it as a valuable tool for studying cell death pathways and as a potential therapeutic agent. This technical guide provides an in-depth exploration of the dual roles of this compound in triggering two distinct forms of cell death: apoptosis, a programmed and controlled process, and necrosis, a more chaotic and inflammatory form of cellular demise.

Core Mechanism: Lysosomal Membrane Permeabilization

The primary intracellular target of this compound is the lysosome. Upon entering the cell, it is taken up into these acidic organelles.[1] Within the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, metabolizes this compound into membranolytic metabolites, (Leu-Leu)n-OMe, where n is greater than or equal to 3.[2][3] These products accumulate and cause destabilization and permeabilization of the lysosomal membrane, an event termed lysosomal membrane permeabilization (LMP).[4][5][6] This disruption is a critical juncture that dictates the cell's fate, leading it down the path of either apoptosis or necrosis.

The acidic environment of the lysosome is crucial for the cytotoxic effects of this compound, as raising the lysosomal pH can diminish its uptake and subsequent cell-killing activity.[7]

The Fork in the Road: Apoptosis vs. Necrosis

The decision between apoptosis and necrosis following this compound-induced LMP is often dependent on the extent of the lysosomal damage and the specific cell type. Generally, a limited and controlled release of lysosomal contents can initiate the highly regulated apoptotic cascade, whereas widespread lysosomal rupture and a massive efflux of lytic enzymes can lead to rapid cellular breakdown characteristic of necrosis.

Induction of Apoptosis: A Cathepsin- and Caspase-Driven Cascade

Following partial LMP, specific lysosomal proteases, primarily cathepsins, are released into the cytosol. This event triggers a cascade of signaling events that converge on the mitochondria, ultimately leading to apoptosis.[4][6]

The key steps in this compound-induced apoptosis include:

-

Cathepsin Release and Action : Cathepsins, once in the cytosol, can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid.[6] Concurrently, they can degrade anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1.[6] This dual action shifts the balance towards mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Pathway Activation : MOMP leads to the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[8][9]

-

Executioner Caspase Activation : Activated caspase-9 then activates the executioner caspase, caspase-3.[1][10] Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][8]

Interestingly, there is some debate in the literature regarding the release of cathepsins. Some studies suggest that instead of a cytosolic release, this compound may cause the inactivation and degradation of cathepsins within the permeabilized lysosomes.[5] Regardless of the exact location of their action, the activity of cathepsin C is considered a crucial upstream event.[4][5]

The apoptotic pathway induced by this compound is sensitive to inhibitors of both cathepsins (e.g., E-64d) and caspases (e.g., z-VAD-fmk), highlighting the central roles of these proteases.[6][10]

Triggering Necrosis: Overwhelming Cellular Damage

In contrast to the controlled process of apoptosis, necrosis is a more passive and inflammatory form of cell death. High concentrations of this compound can lead to extensive lysosomal rupture, causing a massive and uncontrolled release of hydrolytic enzymes into the cytoplasm. This overwhelming cellular damage leads to the rapid digestion of cellular components, loss of membrane integrity, and ultimately, cell lysis.[7][11] This process is morphologically distinct from apoptosis and is characterized by cell swelling and rupture.[12]

Quantitative Data on this compound-Induced Cell Death

The concentration of this compound and the cell type are critical determinants of the cellular response. The following table summarizes quantitative data from various studies.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| HeLa | > 4 mM | 18 hours | Induction of apoptosis | [13] |

| Calu-1 | Dose-dependent | Not specified | Cytotoxicity | [10] |

| NCI-H460 | Dose-dependent | Not specified | Cytotoxicity | [10] |

| HL-60 | Not specified | Not specified | Induction of apoptosis | [1] |

| Trypanosoma brucei | Not specified | Not specified | Necrotic cell death | [7] |

Experimental Protocols for Studying this compound-Induced Cell Death

A variety of experimental techniques are employed to investigate the mechanisms of this compound-induced apoptosis and necrosis.

Assessment of Cell Viability and Cytotoxicity

-

MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Lactate Dehydrogenase (LDH) Release Assay : This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of necrosis and late apoptosis.[14]

-

Culture cells and treat with this compound as described above.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate and NAD+.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Measure the formation of NADH by absorbance at 340 nm.

-

Detection and Quantification of Apoptosis vs. Necrosis

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry : This is a widely used method to distinguish between viable, apoptotic, and necrotic cells.[15][16]

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

-

-

Hoechst 33342 and Propidium Iodide Staining : This method uses fluorescent DNA-binding dyes to differentiate cell populations.[17][18]

-

Incubate treated cells with Hoechst 33342 and PI.

-

Analyze by fluorescence microscopy or flow cytometry.

-

Viable cells : Low blue fluorescence.

-

Apoptotic cells : Bright blue fluorescence due to condensed chromatin.

-

Dead (necrotic/late apoptotic) cells : Red fluorescence due to PI uptake.[17]

-

-

Investigation of Signaling Pathways

-

Caspase Activity Assays : These assays measure the activity of key apoptotic proteases.

-

Prepare cell lysates from treated and untreated cells.

-

Incubate the lysates with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).

-

Measure the fluorescence or absorbance to determine caspase activity.

-

-

Western Blotting : This technique is used to detect changes in the levels of proteins involved in the apoptotic pathway (e.g., Bcl-2 family members, cytochrome c, cleaved caspases).

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Lysosomal Integrity Assessment :

-

Acridine Orange Staining : This fluorescent dye accumulates in acidic compartments like lysosomes, emitting red fluorescence. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it emits green fluorescence.[1]

-

Load cells with Acridine Orange.

-

Treat with this compound.

-

Observe the change in fluorescence from red granular to diffuse green using fluorescence microscopy.

-

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

References

- 1. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]

- 11. Buy H-Leu-leu-ome hcl | 6491-83-4 [smolecule.com]

- 12. Analysis and discrimination of necrosis and apoptosis (programmed cell death) by multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. medicaljournalssweden.se [medicaljournalssweden.se]

- 18. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Leu-OMe.HCl: A Versatile Building Block for the Synthesis of Novel Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a pivotal amino acid derivative widely employed as a fundamental building block in the synthesis of novel peptides. Its protected carboxyl group (as a methyl ester) and a free amino group (as a hydrochloride salt) make it an ideal starting material for solution-phase and solid-phase peptide synthesis. This guide provides a comprehensive overview of the properties, synthesis methodologies, and applications of this compound in the development of innovative peptides with therapeutic potential.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with well-defined physical and chemical characteristics that are crucial for its application in peptide synthesis.[1] The hydrochloride salt form enhances its stability and simplifies handling.[1]

| Property | Value | Reference |

| CAS Number | 7517-19-3 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to almost white crystalline powder or crystals | [1] |

| Melting Point | 150–153 °C (decomposes) | [1] |

| Specific Rotation | [α]²⁰/D +12° to +14° (c = 2% in H₂O) | [1] |

| Purity | ≥98% | [1] |

| Solubility | Highly soluble in water, DMSO, and methanol | [1] |

Storage and Handling: this compound is hygroscopic and should be stored under an inert atmosphere at 2–8 °C, protected from moisture and light.[1] Standard laboratory safety protocols, including the use of gloves, goggles, and a lab coat, should be followed to avoid skin, eye, and respiratory irritation.[1]

This compound in Peptide Synthesis: Experimental Protocols

This compound is a versatile reagent for the synthesis of dipeptides, tripeptides, and more complex peptide structures through solution-phase methodologies. The following protocols detail the synthesis of various peptides, showcasing the utility of this compound and analogous amino acid methyl esters.

General Esterification of L-Leucine

The preparation of this compound from L-leucine is a straightforward esterification reaction.

Protocol: Synthesis of L-Leucine Methyl Ester Hydrochloride [1][3]

-

Materials: L-leucine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).

-

Procedure:

-

Suspend L-leucine (e.g., 22.87 mmol) in methanol (e.g., 60 mL) in a round-bottom flask under ice-cold conditions.

-

Slowly add thionyl chloride or trimethylchlorosilane (e.g., 47.27 mmol) dropwise while stirring.

-

Reflux the reaction mixture for approximately 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the excess solvent under reduced pressure to obtain the solid L-leucine methyl ester hydrochloride.

-

Dry the product in a vacuum desiccator.

-

Dipeptide Synthesis using this compound

The coupling of an N-protected amino acid with this compound is a common step in peptide synthesis.

Protocol: Synthesis of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe)

-

Materials: Boc-L-phenylalanine (Boc-Phe-OH), this compound, a coupling reagent (e.g., DCC/HOBt, TBTU, or Isobutylchloroformate (IBCF)), a base (e.g., N-Methylmorpholine (NMM) or Triethylamine (Et₃N)), and a solvent (e.g., Dichloromethane (DCM) or Chloroform).

-

Procedure using IBCF:

-

Dissolve Boc-Phe-OH in chloroform in a round-bottom flask and cool to -15°C.

-

Add NMM and then IBCF, and stir the mixture for a few minutes.

-

In a separate flask, neutralize this compound with NMM in chloroform.

-

Add the neutralized this compound solution to the activated Boc-Phe-OH solution and stir the reaction mixture for approximately 2 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with 10% aqueous sodium bicarbonate, citric acid solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

-

Protocol: Synthesis of Boc-L-leucyl-L-leucine methyl ester (Boc-Leu-Leu-OMe) [3]

-

Materials: Boc-L-leucine-OH (Boc-Leu-OH), this compound, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (Et₃N), and Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-Leu-OH (e.g., 14.78 mmol) in dry DCM (e.g., 40 mL) in an ice-water bath.

-

Add this compound (e.g., 21.08 mmol) and Et₃N (e.g., 35.87 mmol) to the reaction mixture.

-

Immediately add DCC (e.g., 18.73 mmol) and HOBt (e.g., 18.73 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Evaporate the DCM and dissolve the residue in ethyl acetate.

-

Filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the organic layer sequentially with 2M HCl, brine, 1M sodium carbonate, and brine again.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.

-

Purify by silica gel column chromatography.

-

Deprotection of the Methyl Ester

The methyl ester can be saponified to yield the free carboxylic acid for further elongation of the peptide chain.

Protocol: Saponification of a Dipeptide Methyl Ester [3]

-

Materials: Dipeptide methyl ester (e.g., Boc-Leu-Leu-OMe), Methanol (MeOH), Sodium hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve the dipeptide methyl ester in methanol.

-

Add a 2M NaOH solution and stir the mixture for approximately 10 hours, monitoring by TLC.

-

Remove the methanol under vacuum.

-

Dissolve the residue in water and wash with diethyl ether.

-

Adjust the pH of the aqueous layer to 2 using 1M HCl.

-

Extract the product with ethyl acetate.

-

Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate to obtain the desired product with a free carboxylic acid.

-

Application of this compound in the Synthesis of Bioactive Peptides

This compound is a key starting material for the synthesis of a wide array of novel peptides with diverse biological activities.

Antimicrobial Peptides

The emergence of antibiotic-resistant pathogens has spurred the development of novel antimicrobial agents, including synthetic peptides. Dipeptides and their derivatives containing leucine have demonstrated notable antimicrobial and antifungal activities.

A study on the antimicrobial activity of protected and deprotected dipeptides revealed that Phe-Leu-OMe exhibits moderate antifungal activity against Aspergillus fumigatus and Penicillium chrysogenum, as well as antibacterial activity against E. coli.[4] The synthesis of such dipeptides can be achieved using the general protocols outlined in section 2.2.

Table of Antimicrobial Activity of a Dipeptide Synthesized from a Leucine Methyl Ester Analog [4]

| Compound | Microorganism | Zone of Inhibition (mm) at 1000 ppm |

| Phe-Leu-OMe | Aspergillus fumigatus | Moderate |

| Penicillium chrysogenum | 8 | |

| E. coli | 7 |

Anticancer Peptides

Peptide-based therapeutics are a promising avenue in oncology due to their high specificity and low toxicity. While specific examples detailing the use of this compound in the synthesis of anticancer peptides are not extensively documented in readily available literature, the general principles of solution-phase peptide synthesis are applicable. Novel peptide-nucleolipid bioconjugates have been synthesized and have shown significant anticancer activity.[5] The synthesis of such complex molecules often involves the coupling of amino acid methyl esters.

Protease Inhibitors

Proteases are involved in numerous physiological and pathological processes, making them attractive targets for drug development. Peptidomimetic inhibitors are a major class of compounds designed to target these enzymes. The synthesis of peptide-based protease inhibitors often utilizes solution-phase chemistry where amino acid methyl esters like this compound serve as crucial intermediates. For instance, the synthesis of HIV-1 protease inhibitors has been achieved by incorporating novel ligands into pseudosymmetric dipeptide isosteres.

Signaling Pathways and Logical Relationships

The biological effects of peptides derived from this compound can be complex, often involving the modulation of specific cellular signaling pathways. A notable example is the induction of lysosomal stress and subsequent cell death by the dipeptide L-leucyl-L-leucine methyl ester (LLOMe), which can be formed from this compound.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in a solution-phase approach.

Signaling Pathway of LLOMe-Induced Lysosomal Cell Death

The dipeptide LLOMe, formed from leucine methyl ester, can induce a specific form of programmed cell death initiated by lysosomal damage.

Conclusion

This compound is an indispensable and versatile building block in the field of peptide chemistry. Its favorable physicochemical properties and reactivity make it a cornerstone for the synthesis of a wide range of novel peptides. The detailed experimental protocols provided in this guide offer a practical framework for researchers engaged in the synthesis of dipeptides and more complex peptide structures. Furthermore, the exploration of the biological activities of peptides derived from this compound, such as antimicrobial and potential anticancer agents, highlights its significance in drug discovery and development. The elucidation of signaling pathways, like the LLOMe-induced lysosomal cell death pathway, provides critical insights into the mechanisms of action of these novel peptides, paving the way for the rational design of future therapeutic agents.

References

- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and anti-cancer activity of a peptide nucleolipid bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Leu-OMe.HCl CAS number 7517-19-3 information

An In-depth Technical Guide to H-Leu-OMe.HCl (CAS: 7517-19-3)

This technical guide provides a comprehensive overview of L-Leucine methyl ester hydrochloride (this compound), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development.

Core Compound Information

L-Leucine methyl ester hydrochloride, identified by the CAS number 7517-19-3, is the methyl ester derivative of the essential branched-chain amino acid, L-Leucine.[1] The hydrochloride salt form enhances its stability and handling properties, making it a versatile building block in various chemical and biological applications.[2] Its primary utility lies in peptide synthesis, where the methyl ester group serves as a protecting group for the carboxylic acid functionality of leucine.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 7517-19-3 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [2][3] |

| Molecular Weight | 181.66 g/mol | [1][2][4] |

| Appearance | White to almost white crystalline powder or crystals | [2][3][4] |

| Melting Point | 145 - 155 °C (decomposes) | [2][3][4] |

| Purity | ≥98% | [2][3] |

| Solubility | Highly soluble in water, DMSO, and methanol | [2][5] |

| Specific Optical Rotation | [α]²⁰/D +12° to +14° (c=2, H₂O) | [2] |

| Hygroscopicity | Hygroscopic | [2][4] |

Chemical Structure

The chemical structure of L-Leucine methyl ester hydrochloride features a chiral center at the alpha-carbon, inherited from the natural L-leucine.

Applications in Research and Development

This compound is a valuable tool in several scientific domains:

-

Peptide Synthesis: It is extensively used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The methyl ester protection of the C-terminus allows for the sequential addition of other amino acids to the free N-terminus.

-

Drug Development: This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents.[3] Its ester group can function as a prodrug moiety, which may be cleaved in vivo to release leucine in a controlled manner.[1]

-

Metabolic Studies: As a derivative of a key essential amino acid, it is employed in metabolic research to investigate protein synthesis, muscle metabolism, and amino acid transport pathways.[1][3]

-

Nutraceuticals and Sports Nutrition: Due to leucine's role in muscle protein synthesis and recovery, its ester form is explored for use in amino acid supplements, potentially offering a slow-release profile.[1][3]

-

Cosmetics: It is also incorporated into skincare formulations for its potential benefits to skin health.[3]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. A facile and efficient method utilizes trimethylchlorosilane.[6][7]

Materials:

-

L-Leucine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (freshly distilled)

Procedure:

-

To a round-bottom flask, add L-Leucine (0.1 mol).

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Continue stirring the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the L-Leucine methyl ester hydrochloride product.[6]

Purification of this compound

For applications requiring high purity, this compound can be purified to remove impurities. A patented method describes the use of activated carbon for this purpose.[8]

Materials:

-

Crude this compound (purity < 95%)

-

Water

-

Activated Carbon

Procedure:

-

Dissolve the crude this compound solid in water to create an aqueous solution.

-

Add activated carbon to the solution while stirring. The weight ratio of the solid this compound to activated carbon should be between 1:0.3 and 1:0.5.

-

Adjust the pH of the solution to a range of 5.3 to 6.5.

-

Filter the mixture to remove the activated carbon and obtain a clear filtrate.

-

Concentrate the filtrate under reduced pressure until its volume is reduced to 10-20% of the original volume.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by filtration and dry them to obtain purified L-Leucine methyl ester hydrochloride.[8]

Safety, Handling, and Storage

Safety Precautions:

-

Causes skin and eye irritation and may cause respiratory irritation.[2]

-

Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[2]

-

Avoid inhalation, ingestion, and contact with skin and eyes.[2]

Storage:

-

This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[2][4]

-

Recommended storage is in a cool, dry, and dark place, preferably at 2-8 °C.[2]

-

For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended, with the product sealed to prevent moisture absorption.[5]

Disposal:

-

Dispose of the compound in accordance with local and national regulations for chemical waste.[2]

Logical Workflow in Peptide Synthesis

The primary application of this compound is as a C-terminally protected amino acid in peptide synthesis. The following diagram illustrates its role in the initial step of a solution-phase peptide synthesis.

References

- 1. leapchem.com [leapchem.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]

The Biological Activity of L-Leucyl-L-Leucine Methyl Ester (H-Leu-OMe.HCl): A Technical Guide for Researchers

An in-depth examination of the cytotoxic mechanisms and experimental evaluation of a potent lysosomotropic agent.

Introduction

L-Leucyl-L-leucine methyl ester hydrochloride (H-Leu-OMe.HCl), also known as LLME, is a dipeptide ester that has garnered significant interest in the scientific community for its selective cytotoxic activity against a variety of cell types, including immune cells and cancer cell lines.[1] Its primary mechanism of action involves its role as a lysosomotropic agent, leading to lysosomal disruption and subsequent programmed cell death.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound in different cell lines, with a focus on its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents and cell death pathways.

Mechanism of Action: Lysosomal Integrity Under Assault

This compound exerts its cytotoxic effects through a well-defined mechanism centered on the lysosome. The process can be summarized in the following steps:

-

Cellular Uptake: this compound enters the cell, likely through endocytosis, and accumulates within the acidic environment of the lysosomes.

-

Enzymatic Conversion: Inside the lysosome, the dipeptide is a substrate for the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. DPPI catalyzes the polymerization of this compound into a membranolytic polymer, (Leu-Leu)n-OMe.[3]

-

Lysosomal Membrane Permeabilization (LMP): The resulting polymer directly damages the lysosomal membrane, leading to its permeabilization.[4] This allows the leakage of lysosomal contents, including various hydrolases, into the cytoplasm.

-

Induction of Cell Death: The release of lysosomal proteases, such as cathepsins, into the cytosol triggers a cascade of events that culminate in either apoptosis or necrosis, depending on the cell type and the extent of the damage.[1][2][5]

The signaling pathways initiated by LMP are complex and can involve the activation of various downstream effectors, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Signaling Pathways of this compound-Induced Cell Death

The following diagram illustrates the key signaling events following cellular exposure to this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Analysis of Biological Activity

The cytotoxic effects of this compound are cell-type dependent, with pronounced activity observed in hematopoietic cells, particularly those with high lysosomal content and DPPI activity. While comprehensive quantitative data across a wide range of cell lines is still being actively researched, this section presents available data and outlines the methodologies for its generation.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound in various cell lines. Note: Data for many cancer cell lines is not yet publicly available and requires experimental determination.

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| Trypanosoma brucei | Protozoan Parasite | ~30 | 24 | Flow Cytometry | [1] |

| Human Cell Lines | (General) | Minimal Toxicity Reported | - | - | [1] |

| MOLT-4 | Human T-cell Leukemia | Data not available | 24, 48, 72 | MTT Assay | (Requires experimental determination) |

| Jurkat | Human T-cell Leukemia | Data not available | 24, 48, 72 | MTT Assay | (Requires experimental determination) |

| HL-60 | Human Promyelocytic Leukemia | Data not available | 24, 48, 72 | MTT Assay | (Requires experimental determination) |

Induction of Apoptosis

This compound is a known inducer of apoptosis in susceptible cell lines. The extent of apoptosis can be quantified by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |

| MOLT-4 | (To be determined) | 24 | (To be determined) | (Requires experimental determination) |

| Jurkat | (To be determined) | 24 | (To be determined) | (Requires experimental determination) |

| HL-60 | (To be determined) | 24 | (To be determined) | (Requires experimental determination) |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., MOLT-4, Jurkat, HL-60) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution from 1 µM to 1 mM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)

This assay uses the metachromatic fluorescent dye Acridine Orange (AO) to assess lysosomal integrity. In intact lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.[6][7][8][9][10][11][12]

Workflow:

Caption: Workflow for the Acridine Orange lysosomal permeabilization assay.

Detailed Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Staining: Incubate the cells with 5 µg/mL Acridine Orange in complete medium for 15-30 minutes at 37°C.[12]

-

Washing: Wash the cells three times with PBS to remove excess dye.

-

Treatment: Treat the cells with this compound at the desired concentrations.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (lysosomes) and green (cytoplasm/nucleus) fluorescence.

-

Quantification: Capture images at different time points and quantify the fluorescence intensity of red and green channels using image analysis software. A decrease in the red/green fluorescence ratio indicates LMP.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.

Workflow:

Caption: General workflow for Western blot analysis.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bcl-2, Bax, or p-JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inducer of cell death in specific cell populations through a mechanism involving lysosomal membrane permeabilization. This technical guide provides a framework for understanding and investigating its biological activity. Further research is required to fully elucidate its therapeutic potential, particularly in the context of cancer and immune disorders. The detailed protocols provided herein will enable researchers to generate the quantitative data necessary to advance our understanding of this fascinating compound.

References

- 1. abcam.com [abcam.com]

- 2. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]

- 5. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. antibodiesinc.com [antibodiesinc.com]

An In-depth Technical Guide on the Discovery and Initial Studies of L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe.HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl), a simple derivative of the amino acid L-leucine, has emerged from a standard laboratory reagent to a significant tool in cell biology, particularly for studying lysosomal function and inducing targeted cell death. This technical guide provides a comprehensive overview of its discovery, initial biological studies, and the experimental protocols that defined its mechanism of action. We will explore its synthesis, physicochemical properties, and its profound effects as a lysosomotropic agent, which leads to lysosomal membrane permeabilization and subsequent apoptosis, especially in immune cells with high protease content. This document synthesizes foundational research to serve as a detailed resource for professionals in cellular research and drug development.

Discovery and Context

The "discovery" of L-Leucine methyl ester hydrochloride was not a singular event marking a novel therapeutic breakthrough, but rather a convergence of chemical synthesis and biological application. As an amino acid ester, its initial synthesis was likely rooted in the field of peptide chemistry, where protecting the carboxylic acid group as a methyl ester is a common strategy. Procedures for this type of esterification, such as the Fischer-Speier method, have been established since the early 20th century.

Its significance grew substantially with the pioneering work on lysosomotropic agents in the 1970s and 1980s. Researchers like Goldman and Kaplan, in their 1973 study, investigated how L-amino acid esters could induce the rupture of rat liver lysosomes[1]. This was followed by studies such as those by Reeves et al. in 1981, which demonstrated that L-leucine methyl ester could selectively cause swelling and loss of integrity in lysosomes within intact, beating rat hearts[2]. These initial studies established this compound as a tool to permeabilize lysosomal membranes specifically, paving the way for its use in immunology to selectively eliminate cytotoxic lymphocytes and natural killer (NK) cells, which are rich in the lysosomal proteases that activate the compound's cytotoxic potential.

Physicochemical Properties

This compound is a white crystalline powder that is highly soluble in water and methanol. Its stability as a hydrochloride salt makes it a convenient reagent for laboratory use.

| Property | Value |

| Chemical Name | L-Leucine methyl ester hydrochloride |

| Synonyms | This compound |

| CAS Number | 7517-19-3 |

| Molecular Formula | C₇H₁₅NO₂·HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 151-153 °C |

| Solubility | Highly soluble in Water, DMSO, Methanol |

| Specific Rotation | [α]²⁰/D +12° to +14° (c=2 in H₂O) |

Mechanism of Action: Lysosomal Disruption and Apoptosis

The biological effects of this compound are initiated by its lysosomotropic nature. As a weak base, the unprotonated ester can freely permeate cellular and lysosomal membranes.

-

Uptake and Hydrolysis : Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the amino group becomes protonated, trapping the molecule within the organelle. Intralysosomal esterases then hydrolyze the methyl ester, converting H-Leu-OMe into free L-leucine.

-

Osmotic Swelling : The rapid accumulation of L-leucine, an osmolyte, within the lysosome draws water into the organelle, leading to osmotic swelling and eventual rupture of the lysosomal membrane[2].

-

Enzymatic Polymerization (in specific cells) : In certain immune cells like cytotoxic T-lymphocytes and NK cells, a more complex mechanism occurs. These cells have high concentrations of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI or Cathepsin C). DPPI mistakes H-Leu-OMe's dipeptide equivalent, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), for a substrate and catalyzes a polymerization reaction, forming membranolytic (Leu-Leu)n-OMe polymers[3]. These polymers act as detergents, directly disrupting the lysosomal membrane.

-

Induction of Apoptosis : The permeabilization of the lysosomal membrane releases cathepsins and other hydrolases into the cytosol. These enzymes, now in a neutral pH environment, can trigger the apoptotic cascade through pathways such as the cleavage of Bid, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.

Summary of Quantitative Data from Initial Studies

The foundational studies provided key quantitative insights into the effects of L-leucine methyl ester on cellular and lysosomal functions.

| Study (Year) | Model System | Concentration Used | Key Quantitative Finding(s) | Reference |

| Reeves et al. (1981) | Perfused Rat Hearts | 10 mM | - 30% decrease in the rate of cardiac protein degradation.- Shift in Cathepsin D from a sedimentable to a non-sedimentable fraction, indicating lysosomal rupture. | [2] |

| Goldman & Kaplan (1973) | Rat Liver Lysosomes | 1-10 mM | - L-amino acid esters caused a rapid release of lysosomal enzymes (e.g., acid phosphatase).- Effect was stereospecific to the L-isomer. | [1] |

| Thiele & Lipsky (1990) | Cytotoxic Lymphocytes | 50-250 µM (Leu-Leu-OMe) | - Selective killing of cytotoxic T-cells and NK cells.- Killing was dependent on the enzyme Dipeptidyl Peptidase I (DPPI). | [3] |

Detailed Experimental Protocols

The following protocols are generalized from methods reported in the foundational literature for the synthesis and biological evaluation of this compound.

Synthesis of this compound via Thionyl Chloride Method

This protocol describes a common laboratory-scale synthesis of amino acid methyl ester hydrochlorides.

Protocol:

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling : Cool the suspension to 0°C in an ice bath.

-

Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification. Maintain the temperature at 0°C during addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (or ~40°C) for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Workup : Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or viscous oil.

-

Purification : Recrystallize the crude product from a suitable solvent system, typically by dissolving it in a minimal amount of hot methanol and then adding diethyl ether until precipitation occurs.

-

Isolation : Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

This assay relies on the metachromatic fluorescent dye Acridine Orange (AO), which accumulates in intact acidic lysosomes and fluoresces red. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and RNA and fluoresces green.

Protocol:

-

Cell Seeding : Seed cells (e.g., macrophages, lymphocytes) in a suitable culture plate (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere overnight.

-

AO Staining : Remove the culture medium and incubate the cells with medium containing Acridine Orange (1-5 µg/mL) for 15 minutes at 37°C.

-

Washing : Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.

-

Treatment : Add fresh culture medium containing the desired concentration of this compound (or other test compounds) to the cells. Include a vehicle-only control.

-

Incubation : Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours).

-

Analysis :

-

Fluorescence Microscopy : Observe the cells under a fluorescence microscope. Healthy cells will exhibit bright red punctate fluorescence within lysosomes. Cells with compromised lysosomes will show a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence.

-

Flow Cytometry/Plate Reader : Quantify the shift from red to green fluorescence using a flow cytometer or a fluorescence plate reader. The ratio of green to red fluorescence intensity is a quantitative measure of LMP.

-

Cytotoxicity Assessment using Chromium-51 Release Assay

This classic assay measures cell membrane integrity by quantifying the release of radioactive chromium (⁵¹Cr) from pre-labeled target cells upon cell lysis.

Protocol:

-

Target Cell Labeling :

-

Resuspend target cells (e.g., cytotoxic T-lymphocyte targets) in culture medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Add Na₂⁵¹CrO₄ (sodium chromate) to the cell suspension (e.g., 100 µCi per 10⁶ cells).

-

Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

-

Wash the labeled cells 3-4 times with a large volume of cold culture medium to remove unincorporated ⁵¹Cr.

-

-

Assay Setup :

-

Resuspend the washed, labeled target cells to the desired concentration.

-

In a 96-well round-bottom plate, set up the following conditions in triplicate:

-

Spontaneous Release : Target cells + medium only.

-

Maximum Release : Target cells + lysis buffer (e.g., 2% Triton X-100).

-

Experimental Release : Target cells + effector cells treated with/without this compound at various concentrations.

-

-

-

Incubation : Centrifuge the plate at low speed (~200 x g) for 1 minute to initiate cell contact, then incubate for 4-6 hours at 37°C.

-

Supernatant Collection : Centrifuge the plate again (~500 x g for 5 minutes) to pellet the cells. Carefully collect a defined volume of supernatant from each well.

-

Quantification : Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

Calculation : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100

Conclusion

L-Leucine methyl ester hydrochloride, initially a simple chemical reagent, has become an invaluable tool for cell biologists and immunologists. The initial studies in the 1970s and 1980s successfully identified its potent lysosomotropic activity, establishing a method for the selective disruption of lysosomes[1][2]. Subsequent research, particularly by Thiele and Lipsky, elucidated a more sophisticated mechanism involving enzymatic polymerization in immune cells, providing a powerful method for studying and depleting specific cell populations[3]. The experimental protocols and quantitative data from these foundational studies, detailed in this guide, continue to underpin modern research into lysosomal cell death pathways, autophagy, and immunomodulation. This knowledge base is essential for professionals seeking to leverage lysosomal biology for novel therapeutic strategies.

References

- 1. Rupture of rat liver lysosomes mediated by L-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular disruption of rat heart lysosomes by leucine methyl ester: effects on protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Leu-OMe.HCl in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction